Chloropentaammineruthenium(II)chloride

Description

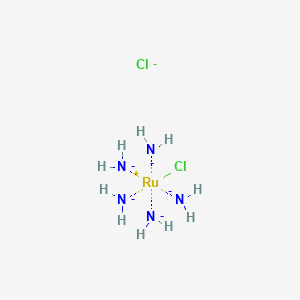

Chloropentaammineruthenium(III) chloride, with the chemical formula [Ru(NH₃)₅Cl]Cl₂, is a coordination compound of ruthenium in the +3 oxidation state. It consists of a central ruthenium ion coordinated to five ammonia (NH₃) ligands and one chloride ligand in the inner coordination sphere, with two additional chloride counterions. This compound belongs to the family of octahedral ammine complexes, which are notable for their stability and distinct electronic properties due to strong ligand-metal interactions .

Key properties include:

- Molecular weight: 329.56 g/mol (calculated from formula).

- Structure: Octahedral geometry with Ru³⁺ at the center, surrounded by five NH₃ and one Cl⁻ ligand. The outer sphere contains two Cl⁻ ions .

Note: The user’s query specifies “ruthenium(II) chloride,” but available evidence refers to the +3 oxidation state (CAS 18532-87-1). For consistency, this article focuses on the well-documented Ru(III) compound.

Properties

Molecular Formula |

Cl2H10N5Ru-5 |

|---|---|

Molecular Weight |

252.1 g/mol |

IUPAC Name |

azanide;chlororuthenium(1+);chloride |

InChI |

InChI=1S/2ClH.5H2N.Ru/h2*1H;5*1H2;/q;;5*-1;+2/p-2 |

InChI Key |

RNEMZVPQPZHHSV-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].Cl[Ru+] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Ruthenium Trichloride

One common method for synthesizing chloropentaammineruthenium(II) chloride involves the reaction of ruthenium trichloride with ammonia in the presence of hydrochloric acid. The reaction typically proceeds as follows:

$$

\text{Ruthenium Trichloride} + 5 \text{Ammonia} + \text{Hydrochloric Acid} \rightarrow [\text{Ruthenium(NH₃)₅Cl}]Cl₂

$$

This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting solution is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

Industrial Production

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to rigorous purification steps, including filtration and recrystallization, to obtain the final product with high purity.

Alternative Synthesis Routes

Alternative synthesis routes may involve different starting materials or conditions. However, the core principle remains the coordination of ammonia and chloride ligands around a ruthenium center.

Analysis of Preparation Methods

Critical Considerations

- Reaction Stoichiometry : Strict control of the molar ratios of reactants is crucial to avoid side reactions and ensure the formation of the desired product.

- Ligand Exchange Kinetics : Minimizing oxidation by using ammonia as the primary ligand source in aqueous ruthenium trichloride solutions under inert atmospheres is essential.

- Purification Techniques : Recrystallization using ethanol-water mixtures and characterization via UV-Vis spectroscopy and elemental analysis are necessary for high purity.

Research Outcomes

| Method | Reaction Conditions | Yield | Purity |

|---|---|---|---|

| Reflux with HCl | Ruthenium Trichloride, Ammonia, HCl under reflux | High | High |

| Industrial Scale | High-purity starting materials, controlled conditions | High | High |

Chemical Reactions Analysis

Types of Reactions

Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands in an aqueous or organic solvent.

Major Products Formed

Oxidation: Higher oxidation state complexes of ruthenium.

Reduction: Lower oxidation state complexes or metallic ruthenium.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the production of fine chemicals and as a precursor for other ruthenium-based catalysts.

Mechanism of Action

The mechanism of action of chloropentaammineruthenium(II) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The central ruthenium ion acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation, oxidation, and ligand exchange. The ammine ligands stabilize the ruthenium center, allowing it to participate in multiple catalytic cycles .

Comparison with Similar Compounds

Table 1. Comparative Properties of Transition Metal Chloride Complexes

Research Findings and Limitations

- Ligand Effects : Ammine ligands in Ru(III) complexes enhance stability compared to aqua or chloride-only complexes, enabling applications in controlled redox environments .

- Data Gaps : Direct comparative studies on solubility, thermodynamics, and catalytic performance of Ru(III) ammine complexes are sparse in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.